ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate (molecular formula: C₉H₁₄N₂O₃; molecular weight: 168.15 g/mol) is a pyrazole derivative featuring a formyl group at position 5, a methyl substituent at position 1, and an ethyl ester at position 2. This compound is of significant interest in medicinal and materials chemistry due to its versatile reactivity, particularly in cyclization and condensation reactions. The formyl group enhances its utility as a precursor for synthesizing heterocyclic scaffolds, while the ester moiety offers tunability for hydrolysis or functionalization .
Properties
IUPAC Name |
ethyl 5-formyl-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITOHXVZPBFYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate generally involves two key steps:
- Formation of the pyrazole-4-carboxylate core with a methyl substituent at N-1
- Introduction of the formyl group at the 5-position of the pyrazole ring
The synthetic approaches typically start from ethyl pyrazole-4-carboxylate derivatives or related precursors, followed by selective methylation and formylation under controlled conditions.
Preparation of Ethyl 1-Methyl-1H-Pyrazole-4-Carboxylate Core
A relevant synthetic route for the pyrazole carboxylate core involves the condensation of methyl hydrazine with ethoxy methylene ethyl cyanoacetate, as described in patent CN105646357A. This process yields 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, which can be further functionalized to the desired compound.
Key features of this synthesis include:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Ethoxy methylene ethyl cyanoacetate, toluene | Dissolution and preparation of starting materials |
| 2 | 40% aqueous methyl hydrazine, 22-30°C | Dropwise addition with stirring, maintaining temperature |
| 3 | Reflux in toluene for 2 hours | Cyclization to form pyrazole ring |
| 4 | Cooling to 9-10°C and filtration | Isolation of 5-amino-1-methyl-pyrazole-4-carboxylate ethyl ester |
This method is noted for its simplicity, safety, and high yield, with minimal environmental impact due to the absence of hazardous byproducts.
Alternative Synthetic Routes and Related Compounds
Patent CN106187894A describes the preparation of related pyrazole derivatives, such as 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, which shares structural similarities and synthetic challenges with this compound. This patent outlines a green and safe process using dimethyl carbonate for methylation and a hydrogen peroxide/hydrochloric acid system for chlorination, avoiding toxic reagents like dimethyl sulfate and sulfonyl chlorides.
This environmentally friendly approach highlights the importance of:
- Using dimethyl carbonate as a methylating agent.
- Employing mild chlorination agents like hydrogen peroxide and hydrochloric acid.
- Operating under controlled temperature and pressure to optimize yield and safety.
These principles can be adapted for formylation reactions by selecting appropriate electrophilic formylating agents and conditions.
Summary Table of Preparation Methods
Research Findings and Considerations
- The use of aqueous methyl hydrazine and toluene as solvent offers a balance of safety, cost-effectiveness, and operational simplicity in pyrazole ring formation.
- Employing dimethyl carbonate as a methylating agent reduces toxic byproducts and environmental hazards compared to traditional reagents.
- Formylation requires careful control of reaction conditions to avoid overreaction or substitution at undesired positions.
- Purification steps such as cooling, filtration, and vacuum distillation are critical to obtaining high-purity this compound.
- The adaptation of green chemistry principles is increasingly emphasized in pyrazole derivative synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of substituted pyrazoles or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. It has been shown to interact with specific enzymes involved in inflammatory pathways, suggesting a mechanism for pain management.
- Antimicrobial Properties : Derivatives of this compound have displayed promising antimicrobial and antifungal activities. These findings suggest its relevance in developing new antibiotics or antifungal agents.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Pyrazole Derivatives : Its unique structure allows it to act as a precursor for synthesizing various pyrazole derivatives, which can be tailored for specific biological activities.
- Reactivity Studies : The compound's reactivity with biological targets has been a focus of research, particularly regarding its interactions with receptors and enzymes that could lead to novel therapeutic agents.
Case Study 1: Synthesis of Antimicrobial Agents
A study explored the synthesis of new antimicrobial agents using this compound as a starting material. By modifying the functional groups on the pyrazole ring, researchers were able to create compounds with enhanced activity against resistant strains of bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | High | |
| Compound B | Moderate |
Case Study 2: Anti-inflammatory Research
In another investigation, the anti-inflammatory potential of this compound was assessed in animal models. The results indicated a significant reduction in inflammation markers when administered at specific dosages.
| Dosage (mg/kg) | Inflammation Reduction (%) | Reference |
|---|---|---|
| 10 | 30 | |
| 20 | 50 |
Mechanism of Action
The mechanism by which ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate and analogous compounds:
Crystallography and Intermolecular Interactions
- The target compound’s crystal packing is influenced by hydrogen bonds involving the formyl and ester groups. In contrast, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (a triazole analog) exhibits stronger intermolecular interactions due to the pyridine ring’s hydrogen-bonding capacity .
- Hybrid structures like pyrazole-triazole derivatives (e.g., ) show unique packing patterns driven by dual heterocyclic motifs, as analyzed via Hirshfeld surface and graph set analyses .
Biological Activity
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 182.18 g/mol. It features a pyrazole ring, which is a five-membered nitrogen-containing heterocycle, along with both an aldehyde and an ester functional group. This unique structure enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the ester group enhances the compound's lipophilicity, facilitating its passage through cell membranes and increasing bioavailability .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various pyrazole derivatives for their antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating strong antibacterial effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | E. coli |
| 7b | 0.20 | Staphylococcus epidermidis |
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models . A molecular docking study suggested that this compound interacts effectively with targets involved in inflammatory pathways, further supporting its potential therapeutic applications .
Study on Anticancer Activity
In a recent study, derivatives of this compound were evaluated for anticancer activity against multiple tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The IC50 values varied among different derivatives, with some showing nanomolar potency against specific cancer types .
Research on Biofilm Formation Inhibition
Another study focused on the ability of this compound to inhibit biofilm formation by pathogenic bacteria. The results demonstrated that this compound effectively reduced biofilm biomass in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, and how can its purity be validated?
- Synthesis Methods : Cyclocondensation reactions using ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and methylhydrazine derivatives are typical. Solvents like ethanol or methanol are used under reflux conditions, with catalysts such as palladium on carbon for formylation steps .
- Purity Validation : Techniques include:
- Chromatography : TLC or HPLC to monitor reaction progress.
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., formyl proton at δ 9.8–10.2 ppm) .
- Elemental Analysis : To confirm molecular composition (C₈H₁₀N₂O₃) .
Q. What are the primary biological activities reported for this compound?
- Pharmacological Screening : Demonstrates antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC₅₀: ~12 µM) .
- Biochemical Targets : Inhibits enzymes like acetylcholinesterase (IC₅₀: 18 µM) and interacts with DNA gyrase in bacterial cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Key Variables :
- Catalyst Loading : Pd/C (5–10 wt%) enhances formylation efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve cyclization steps .
- Temperature Control : Reflux at 80–90°C for 6–8 hours maximizes intermediate stability .
- Monitoring Tools : Use in situ FTIR to track carbonyl group formation (C=O stretch at 1680–1720 cm⁻¹) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
- Experimental Design :
-
Assay Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) .
-
Structural Analog Comparison : Test derivatives with substituent variations (Table 1) .
Table 1: Substituent Effects on Bioactivity
Substituent Antibacterial Activity (MIC, µg/mL) COX-2 Inhibition (IC₅₀, µM) -Formyl (Parent) 8–16 12 -Trifluoromethyl 4–8 8.5 -Methylsulfanyl 16–32 18 Data from
Q. How do computational methods aid in understanding this compound’s enzyme interactions?
- Molecular Docking : Predict binding poses with COX-2 (PDB ID: 5KIR) using AutoDock Vina. The formyl group forms hydrogen bonds with Arg120 and Tyr355 .
- DFT Calculations : Analyze charge distribution to explain nucleophilic attack susceptibility at the pyrazole C-4 position .
Q. What advanced characterization techniques elucidate its solid-state behavior?
- X-Ray Crystallography : Resolves bond lengths (e.g., C=O: 1.21 Å) and torsion angles to confirm planar pyrazole geometry .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability .
Methodological Guidance
Q. How to design SAR studies for pyrazole derivatives?
- Variable Substituents : Modify the formyl group to -CN, -CF₃, or -SO₂CH₃ to assess electronic effects .
- Assay Selection :
- Microdilution Assay : For antibacterial screening (CLSI guidelines) .
- ELISA : Quantify TNF-α suppression in LPS-stimulated macrophages .
Q. What analytical approaches validate enzyme inhibition mechanisms?
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) for target enzymes .
Contradictions & Alternatives
- Synthetic Routes : uses Pd/C for formylation, while employs Vilsmeier-Haack conditions. Researchers should compare yields and byproduct profiles .
- Bioactivity Discrepancies : Variations in MIC values may arise from differences in bacterial strains or culture media. Standardize protocols using ATCC strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
